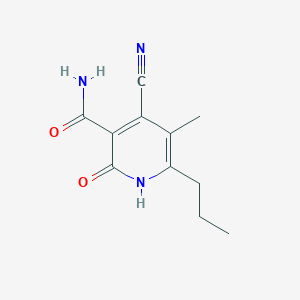
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: 4,6,8-trimethylquinazoline and 4-methylpyrimidine-2-amine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol, with a catalyst like palladium on carbon.
Product: 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions
-
Step 1: Synthesis of Quinazoline Core
Starting Materials: 2-aminobenzonitrile and acetone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: 4,6,8-trimethylquinazoline.
化学反应分析
Types of Reactions
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine moiety can be replaced with other functional groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
相似化合物的比较
Similar Compounds
4,6,8-trimethylquinazoline: Lacks the pyrimidine moiety, making it less versatile in biological applications.
N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Lacks the methyl groups on the quinazoline core, potentially affecting its chemical reactivity and biological activity.
Uniqueness
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both the quinazoline core and the pyrimidine moiety allows for diverse chemical modifications and a broad range of applications in various fields.
属性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H17N5/c1-9-7-10(2)14-13(8-9)12(4)19-16(20-14)21-15-17-6-5-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21) |
InChI 键 |
QADLWBWJNMOZMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940421.png)
![N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940428.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B14940440.png)
![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14940442.png)
![4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940449.png)
![trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide](/img/structure/B14940453.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
![2-methyl-N-(2-methylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940469.png)
![N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940478.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14940484.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-4-nitrobenzamide](/img/structure/B14940503.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14940508.png)
